molecular formula C4H3ClN4O2 B184318 6-Chloro-N-nitropyridazin-3-amine CAS No. 61296-10-4

6-Chloro-N-nitropyridazin-3-amine

Cat. No. B184318
CAS RN: 61296-10-4
M. Wt: 174.54 g/mol
InChI Key: UJGJMUKTKKWYGW-UHFFFAOYSA-N
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Description

6-Chloro-N-nitropyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyridazine family and is characterized by its nitro and chloro substitutions. In

Mechanism Of Action

The mechanism of action of 6-Chloro-N-nitropyridazin-3-amine is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved by activating caspases, which are enzymes that play a key role in the apoptotic process.

Biochemical And Physiological Effects

Studies have shown that 6-Chloro-N-nitropyridazin-3-amine has a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and protein kinase C. Additionally, 6-Chloro-N-nitropyridazin-3-amine has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Chloro-N-nitropyridazin-3-amine in lab experiments is its potent antitumor activity. This makes it an attractive candidate for the development of new cancer drugs. However, the compound also has limitations. For example, it is toxic to normal cells at high concentrations, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on 6-Chloro-N-nitropyridazin-3-amine. One area of interest is the development of new drug formulations that can reduce the toxicity of the compound to normal cells. Additionally, further studies are needed to fully understand the mechanism of action of 6-Chloro-N-nitropyridazin-3-amine and to identify potential targets for drug development. Finally, research is needed to explore the potential applications of this compound in other scientific fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of 6-Chloro-N-nitropyridazin-3-amine involves the reaction of 6-chloropyridazine-3-amine with nitric acid in the presence of sulfuric acid. The reaction is carried out at a temperature of 0-5°C and yields 6-Chloro-N-nitropyridazin-3-amine as a yellow crystalline solid.

Scientific Research Applications

6-Chloro-N-nitropyridazin-3-amine has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that 6-Chloro-N-nitropyridazin-3-amine exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.

properties

CAS RN

61296-10-4

Product Name

6-Chloro-N-nitropyridazin-3-amine

Molecular Formula

C4H3ClN4O2

Molecular Weight

174.54 g/mol

IUPAC Name

N-(6-chloropyridazin-3-yl)nitramide

InChI

InChI=1S/C4H3ClN4O2/c5-3-1-2-4(7-6-3)8-9(10)11/h1-2H,(H,7,8)

InChI Key

UJGJMUKTKKWYGW-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1N[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=NN=C1N[N+](=O)[O-])Cl

Other CAS RN

61296-10-4

Origin of Product

United States

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